molecular formula C12H15BCl2O2 B1316010 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 401797-02-2

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1316010
M. Wt: 273 g/mol
InChI Key: DTAZBCNEXKOLPE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCPTD) is a boron-containing organic compound that is used in a variety of scientific research applications. DCPTD is a colorless and odorless compound, and has a molecular weight of 325.7 g/mol. It is a stable compound and can be stored at room temperature for extended periods of time. DCPTD is soluble in most organic solvents, and can be used in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes

    This compound has been used to synthesize novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives are potential intermediates for creating new materials for LCD technology and might be therapeutic for neurodegenerative diseases (Das et al., 2015).

  • Synthesis of Organometallic Compounds

    It is used in the synthesis of various organometallic compounds, such as allylborolanes, which are intermediates in organic synthesis reactions (Shimizu et al., 2010).

  • Development of Silicon-Based Drugs and Odorants

    The compound serves as a building block in the synthesis of biologically active silicon-containing molecules, demonstrating its utility in pharmaceutical and odorant development (Büttner et al., 2007).

  • Preparation of Electron Transport Materials

    It is integral in synthesizing key intermediates for electron transport materials, showing its relevance in the field of materials science (Xiangdong et al., 2017).

Chemical Properties and Reactions

  • Reaction with Acetonitrile: This compound reacts with acetonitrile to form corresponding 2-oxazolines, with yields influenced by the nature of the substituent on the boron atom. This reaction showcases its reactivity and potential in synthesizing heterocyclic compounds (Kuznetsov et al., 2001).
  • Electrochemical Properties

    The electrochemical properties of sulfur-containing derivatives of this compound have been analyzed, revealing its potential in electrochemistry and the synthesis of selectively substituted products (Tanigawa et al., 2016).

  • Synthesis of Bithiophene Complexes

    The compound has been used to synthesize bithiophene complexes with unique optical properties, which could be significant in the development of luminescent materials (Peay et al., 2011).

  • Structural Analysis and Crystallography

    Studies on the crystal structure and DFT (Density Functional Theory) analysis of certain derivatives provide insights into its molecular structure and properties, which are important in understanding its chemical behavior (Huang et al., 2021).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAZBCNEXKOLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579282
Record name 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

401797-02-2
Record name 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
5
Citations
TM Boller, JM Murphy, M Hapke… - Journal of the …, 2005 - ACS Publications
This paper describes mechanistic studies on the functionalization of arenes with the diboron reagent B 2 pin 2 (bis-pinacolato diborane(4)) catalyzed by the combination of 4,4‘-di-tert-…
Number of citations: 540 pubs.acs.org
CLW Murphy - 2016 - escholarship.org
Grignard reagents react with one equivalent of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) at ambient temperatures in tetrahydrofuran (THF) to afford the …
Number of citations: 1 escholarship.org
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
A Del Grosso, JA Carrillo, MJ Ingleson - Chemical Communications, 2015 - pubs.rsc.org
Haloarenes undergo direct borylation using amine : BCl3 : AlCl3 in the ratio of 1 : 1 : 2. After esterification the pinacol boronate esters are isolated in good yield with regioselectivity …
Number of citations: 75 pubs.rsc.org
S Pinet, V Liautard, M Debiais, M Pucheault - Synthesis, 2017 - thieme-connect.com
A simple metal-free borylation of aryl iodides mediated by a fluoride sp 2 –sp 3 diboron adduct is described. The reaction conditions are compatible with various functional groups. …
Number of citations: 33 www.thieme-connect.com

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